molecular formula C24H20N2O6 B8233418 N-Fmoc-4-nitrobenzyl-glycine

N-Fmoc-4-nitrobenzyl-glycine

Cat. No.: B8233418
M. Wt: 432.4 g/mol
InChI Key: FOMPUKCWUFEMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-4-nitrobenzyl-glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine derivative featuring a 4-nitrobenzyl group on the amino acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The 4-nitrobenzyl substituent introduces steric and electronic effects, influencing solubility, reactivity, and applications in peptide chemistry.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-nitrophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)14-25(13-16-9-11-17(12-10-16)26(30)31)24(29)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPUKCWUFEMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection and Functionalization

The synthesis of this compound typically follows a sequential approach involving glycine derivatization, nitrobenzyl group introduction, and Fmoc protection. A representative pathway includes:

  • Benzylation of Glycine : Glycine is first esterified with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This step yields 4-nitrobenzyl glycine ester, which is hydrolyzed under acidic conditions to produce 4-nitrobenzyl-glycine.

  • Fmoc Protection : The free amino group of 4-nitrobenzyl-glycine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (e.g., dichloromethane/water) with sodium bicarbonate as the base.

Key Reaction Conditions :

  • Benzylation: 4-nitrobenzyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 hours.

  • Fmoc Protection: Fmoc-Cl (1.5 eq), NaHCO₃ (3 eq), DCM/H₂O, 0°C to room temperature, 4 hours.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The compound is often synthesized via SPPS for integration into peptide chains. In this method:

  • Resin Loading : Wang resin pre-loaded with Fmoc-glycine is deprotected using 20% piperidine in DMF.

  • Nitrobenzyl Incorporation : 4-nitrobenzyl bromide is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activating agents.

Optimization Insight :

  • Coupling efficiency improves with 3 eq of pre-activated 4-nitrobenzyl-glycine and extended reaction times (2–4 hours).

  • Side reactions (e.g., des-gly byproducts) are minimized by avoiding excess nitrobenzylating agents.

Mechanistic Analysis of Key Reactions

Nitrobenzylation Mechanism

The nitrobenzyl group is introduced via nucleophilic substitution, where the glycine’s α-amino group attacks the electrophilic carbon of 4-nitrobenzyl bromide. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the benzyl carbon, facilitating the reaction.

Fmoc Protection Dynamics

Fmoc-Cl reacts with the primary amine of 4-nitrobenzyl-glycine through a carbamate-forming reaction. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the amine on the carbonyl carbon of Fmoc-Cl.

  • Elimination of chloride to form the stable Fmoc-protected derivative.

Critical Factor : Maintaining a pH >8 during Fmoc protection ensures deprotonation of the amine, enhancing reactivity.

Industrial-Scale Production and Optimization

Large-Scale Synthesis Protocols

Industrial production employs automated synthesizers and optimized reaction conditions to ensure scalability:

ParameterLaboratory ScaleIndustrial Scale
Solvent Volume (L/kg)103
Reaction Time (hours)126
Yield (%)75–8085–90

Key Adjustments :

  • Solvent Reduction : Transitioning from DMF to dimethylacetamide (DMAc) reduces solvent waste and improves solubility.

  • Catalytic Additives : 1-hydroxy-7-azabenzotriazole (HOAt) enhances coupling efficiency by 15–20% in large-scale runs.

Byproduct Mitigation Strategies

Common impurities include des-nitrobenzyl and over-alkylated derivatives. These are controlled through:

  • Stoichiometric Precision : Limiting 4-nitrobenzyl bromide to 1.2 eq reduces over-alkylation.

  • Chromatographic Purification : Reverse-phase HPLC with a C18 column resolves des-nitrobenzyl impurities (retention time: 12.3 min vs. 14.1 min for target compound).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.21 (d, 2H, aromatic NO₂), δ 7.75 (d, 2H, Fmoc aromatic), and δ 4.38 (m, 2H, CH₂ of glycine).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 429.1 (calculated: 429.4).

Purity Assessment

Batch purity is evaluated via HPLC using a gradient of 0.1% TFA in water/acetonitrile:

BatchPurity (%)Major Impurity (%)
A98.5Des-nitro (0.7)
B99.2Over-Fmoc (0.4)

Chemical Reactions Analysis

N-Fmoc-4-nitrobenzyl-glycine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include piperidine, palladium catalysts, and various acids and bases. The major products formed from these reactions include the deprotected amino acid, reduced amino derivatives, and hydrolyzed products .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-nitrobenzyl-glycine is widely utilized as a building block in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for sequential addition of amino acids. Its stability and ease of deprotection make it an ideal candidate for creating complex peptides.

Peptide Nucleic Acids (PNA)

The compound's unique structure enables its incorporation into peptide nucleic acids, which are used in molecular biology for gene targeting and detection. This application highlights its versatility beyond traditional peptide synthesis.

Bioconjugation

This compound facilitates the modification of biomolecules for various applications, including drug development and diagnostic tools. Its ability to undergo selective reactions makes it valuable for creating conjugates that can enhance therapeutic efficacy.

Selective N-terminal Acylation

Research has demonstrated that this compound can facilitate selective acylation at the N-terminus of peptides, enhancing functionalization for therapeutic applications.

Photocaging Applications

In studies focusing on photocaging strategies, derivatives of this compound have been utilized to control peptide activity through light activation, providing spatiotemporal control over peptide function in biological systems.

Structure-Affinity Relationships

Investigations into structure-affinity relationships have shown that modifications to the nitro group can significantly influence binding affinities and biological activities, suggesting potential for drug design.

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-nitrobenzyl-glycine involves the protection of the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Fmoc-4-nitrobenzyl-glycine with key analogs based on substituents, molecular weight, and functional attributes:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
This compound 4-Nitrobenzyl C24H20N2O6 456.43* Electron-withdrawing nitro group; moderate solubility in DMF/DCM Inferred
Fmoc-N-benzylglycine Benzyl C24H21NO4 387.43 Hydrophobic; standard in SPPS
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine 2,4,6-Trimethoxybenzyl C27H27NO7 477.51 Polar methoxy groups; enhanced aqueous solubility
Fmoc-D-Phe-OH Phenyl C24H21NO4 387.42 Chiral center; used in β-sheet stabilization
(S)-N-Fmoc-α-(tetrahydro-2H-pyran-4-yl)glycine Tetrahydro-2H-pyran-4-yl C22H23NO5 381.43 Cyclic ether group; conformational restriction

*Calculated based on structural analogs.

Reactivity and Stability

  • This contrasts with electron-donating groups (e.g., methoxy in Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine), which increase reactivity in coupling reactions .
  • Photolability: Nitrobenzyl derivatives are known for photolabile properties, enabling UV-triggered deprotection in specialized peptide synthesis .

Solubility and Handling

  • Solubility : Nitrobenzyl derivatives typically exhibit lower aqueous solubility compared to methoxy-substituted analogs but remain soluble in organic solvents like DMF and DCM, critical for SPPS .
  • Safety : Nitro-containing compounds may pose hazards (e.g., H301: toxic if swallowed), necessitating careful handling .

Biological Activity

N-Fmoc-4-nitrobenzyl-glycine (Fmoc-NBG) is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and has significant biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, along with a 4-nitrobenzyl side chain. This structure provides stability and facilitates selective reactions during peptide synthesis.

Property Details
Molecular Formula C15_{15}H14_{14}N2_{2}O4_{4}
Molecular Weight 286.28 g/mol
Solubility Soluble in organic solvents like DMF and DMSO
Appearance White to off-white powder

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Glycine : Glycine is reacted with Fmoc-Cl in the presence of a base such as sodium bicarbonate, leading to the formation of Fmoc-glycine.
  • Coupling with 4-Nitrobenzyl Group : The protected glycine is then coupled with 4-nitrobenzyl bromide using standard peptide coupling reagents.
  • Purification : The product is purified using chromatography techniques to obtain high purity levels suitable for biological applications .

Biological Activity

This compound exhibits several important biological activities:

The primary mechanism involves the protection of the amino group, which prevents side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions (e.g., using piperidine), allowing for subsequent reactions to occur at the amino site .

Applications in Peptide Synthesis

This compound is extensively used in:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides with specific functionalities.
  • Peptide Nucleic Acids (PNA) : Its unique structure allows for the incorporation into PNAs, which are used in molecular biology for gene targeting and detection .

Case Studies and Research Findings

  • Selective N-terminal Acylation : Research has demonstrated that this compound can facilitate selective acylation at the N-terminus of peptides. This property enhances the functionalization of peptides for therapeutic applications .
  • Photocaging Applications : In studies on photocaging strategies, derivatives of this compound have been utilized to control peptide activity through light activation. This approach allows for spatiotemporal control over peptide function in biological systems .
  • Structure-Affinity Relationships : Investigations into structure-affinity relationships have shown that modifications to the nitro group can significantly influence binding affinities and biological activities, suggesting potential for drug design .

Comparison with Similar Compounds

When compared to other Fmoc-protected amino acids, this compound offers unique advantages due to its additional nitro group, which can participate in further chemical transformations.

Compound Key Features
N-Fmoc-Glycine Simple structure, widely used
N-Fmoc-Phenylalanine Aromatic side chain enhances interactions
This compound Unique nitro group allows for selective reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Fmoc-4-nitrobenzyl-glycine, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via NT-alkoxycarbonylation using reagents like 2-(trimethylsilyl)ethyl 4-nitrophenyl carbonate, as described in peptide chemistry protocols . Post-synthesis, purity is validated using reverse-phase HPLC (RP-HPLC) with UV detection at 254 nm, complemented by 1^1H NMR for structural confirmation (deconvolution of Fmoc aromatic protons at δ 7.3–7.8 ppm and nitrobenzyl protons at δ 4.5–5.0 ppm). TLC (silica gel, 9:1 CH2_2Cl2_2:MeOH) with ninhydrin staining ensures absence of free amine contaminants .

Q. Which purification strategies are optimal for isolating this compound after solid-phase synthesis?

  • Methodological Answer : Flash chromatography using silica gel (gradient elution: 0–5% MeOH in CH2_2Cl2_2) effectively removes truncated peptides. For higher purity, preparative RP-HPLC with a C18 column (0.1% TFA in H2_2O/MeCN) is recommended. Lyophilization post-purification ensures stability, with residual solvents quantified via 1^1H NMR or GC-MS .

Q. How does the nitrobenzyl group influence the compound’s stability during storage?

  • Methodological Answer : The nitrobenzyl group enhances photostability compared to benzyl derivatives but may introduce sensitivity to strong reductants (e.g., TCEP). Storage at –20°C under argon in amber vials is advised. Degradation is monitored via HPLC, with nitro group reduction (e.g., to amine) detectable by loss of UV absorbance at 260 nm .

Advanced Research Questions

Q. How can orthogonal protection strategies integrate this compound with acid-labile groups (e.g., Boc) in peptide synthesis?

  • Methodological Answer : The Fmoc group is stable under acidic conditions, enabling compatibility with Boc-protected residues. However, the nitrobenzyl group may require selective deprotection via hydrogenolysis (H2_2, Pd/C) or photolysis (UV light, 365 nm). Sequential cleavage protocols (e.g., TFA for Boc, followed by H2_2O2_2/NBS for Fmoc) must be optimized to avoid side reactions .

Q. What experimental approaches resolve contradictions in solubility data for this compound across solvents?

  • Methodological Answer : Solubility discrepancies arise from solvent polarity and nitrobenzyl steric effects. Systematic solubility screens (e.g., in DMF, DMSO, THF) with turbidimetric analysis (λ = 600 nm) identify optimal conditions. Co-solvents (e.g., 10% H2_2O in DMF) improve dissolution for coupling reactions. Contradictions are mitigated by reporting solvent purity, temperature, and agitation methods .

Q. How does the nitrobenzyl group affect compatibility with click chemistry modifications in peptide ligation?

  • Methodological Answer : The nitro group is inert toward Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling orthogonal ligation of azido-modified residues (e.g., Fmoc-L-4-azidophenylalanine). However, nitrobenzyl’s electron-withdrawing properties may reduce reaction rates. Kinetic studies (monitored by 1^1H NMR or MALDI-TOF) guide stoichiometric adjustments .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference (e.g., from proteins or lipids) necessitates sample pre-treatment: solid-phase extraction (C18 cartridges) or protein precipitation (ACN:MeOH, 2:1). LC-MS/MS with isotopically labeled internal standards (e.g., 13^{13}C6_6-Fmoc-glycine) improves accuracy. Calibration curves (1–100 ng/mL) validate linearity and limit of detection (LOD < 0.5 ng/mL) .

Methodological Notes

  • Data Interpretation : Contradictions in stability or reactivity data often stem from divergent experimental conditions (e.g., pH, temperature). Replicate studies under controlled parameters (e.g., anhydrous DMF vs. hydrated DMSO) are critical .
  • Safety Considerations : Nitrobenzyl derivatives may release nitroso byproducts under reductive conditions; proper fume hood use and waste neutralization protocols (e.g., NaHSO3_3 treatment) are mandatory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.